molecular formula C20H22INO3 B11682821 Propyl 4-(2-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Propyl 4-(2-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B11682821
M. Wt: 451.3 g/mol
InChI Key: FURIOIGWTNCSDT-UHFFFAOYSA-N
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Description

Propyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique structure that includes an iodophenyl group, a methyl group, and a hexahydroquinoline core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-iodobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives.

Scientific Research Applications

Propyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Quinoline derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar therapeutic potentials.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of propyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to proteins and enzymes, potentially inhibiting their activity. The quinoline core may interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-(2-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Propyl 4-(2-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Propyl 4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The presence of the iodophenyl group in propyl 4-(2-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from its brominated, chlorinated, and fluorinated analogs. Iodine’s larger atomic size and higher reactivity can lead to unique chemical and biological properties, making this compound particularly valuable for specific applications.

Biological Activity

Propyl 4-(2-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by a tetrahydroquinoline core and the presence of an iodine atom, suggests significant potential for biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C20H22INO3C_{20}H_{22}INO_3, with a molecular weight of 405.3 g/mol. The presence of the iodine atom at the 2-position of the phenyl ring enhances its reactivity and biological activity.

Preliminary studies indicate that this compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways. The compound's interactions can be elucidated through molecular docking studies and binding affinity assays.

Biological Activities

Research has shown that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some quinoline derivatives have demonstrated significant antibacterial and antifungal properties.
  • Anticancer Potential : The compound's structure suggests possible cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways.

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on their structural features. Key points in SAR studies include:

Structural Feature Effect on Activity
Presence of halogen substituentsEnhances reactivity and potential biological effects
Alteration in alkyl chain lengthModifies lipophilicity and cellular uptake
Functional group variationsInfluences binding affinity to target proteins

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Studies : A study reported that related quinoline compounds showed significant antibacterial activity against Gram-positive bacteria .
  • Cancer Cell Line Studies : Research indicated that similar quinolone derivatives exhibited cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
  • Inflammation Modulation : A study demonstrated that certain quinoline derivatives could inhibit pro-inflammatory cytokine production in vitro .

Properties

Molecular Formula

C20H22INO3

Molecular Weight

451.3 g/mol

IUPAC Name

propyl 4-(2-iodophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H22INO3/c1-3-11-25-20(24)17-12(2)22-15-9-6-10-16(23)19(15)18(17)13-7-4-5-8-14(13)21/h4-5,7-8,18,22H,3,6,9-11H2,1-2H3

InChI Key

FURIOIGWTNCSDT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3I)C(=O)CCC2)C

Origin of Product

United States

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